

A Senior Application Scientist's Technical Guide to 2-Bromo-N-isopropylacetamide

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Compound of Interest

Compound Name: 2-Bromo-N-isopropylacetamide

Cat. No.: B1281517

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Abstract

This technical guide provides an in-depth analysis of **2-Bromo-N-isopropylacetamide** (CAS No. 75726-96-4), a versatile bifunctional reagent crucial for advanced applications in organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, detail a robust and validated synthesis protocol with mechanistic insights, and discuss its strategic application as an alkylating agent and synthetic building block. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a comprehensive understanding of its handling, safety, and utility in the modern laboratory.

Core Chemical Identity and Physicochemical Profile

2-Bromo-N-isopropylacetamide is a brominated acetamide derivative that serves as a valuable intermediate in various chemical syntheses.^[1] Its structure incorporates a reactive bromine atom, which acts as an excellent leaving group in nucleophilic substitution reactions, and an isopropylamide moiety that modulates its solubility and steric profile.^[1] This dual functionality makes it a strategic choice for introducing the N-isopropylacetamide fragment into more complex molecular architectures.

Chemical Identifiers

A clear identification is paramount for regulatory compliance and accurate experimental replication.

Identifier	Value	Source
CAS Number	75726-96-4	[1] [2] [3] [4]
IUPAC Name	2-bromo-N-propan-2-ylacetamide	[1] [4]
Molecular Formula	C ₅ H ₁₀ BrNO	[1] [2]
Molecular Weight	180.04 g/mol	[1] [2] [4]
Canonical SMILES	<chem>CC(C)NC(=O)CBr</chem>	[1]
InChI Key	ZLDCRYWMEQJDGW-UHFFFAOYSA-N	[1] [4]

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification methods. The data below has been aggregated from verified chemical supplier and database sources.

Property	Value	Source
Appearance	White solid	[5] [6]
Melting Point	63-64 °C	[6] [7]
Boiling Point	265.8 ± 23.0 °C at 760 mmHg	[7]
Density	1.4 ± 0.1 g/cm ³	[7]
Solubility	Soluble in dichloromethane, polar aprotic solvents (DMSO, acetonitrile)	[1] [5]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[7]

Synthesis Protocol and Mechanistic Rationale

The most reliable and common method for synthesizing **2-Bromo-N-isopropylacetamide** is via the nucleophilic acyl substitution of a bromoacetyl halide with isopropylamine.[4][5][6][8] This reaction is highly efficient, exothermic, and proceeds with a clear mechanism, making it a self-validating system for producing high-purity material.

Causality: The choice of bromoacetyl bromide or chloride as the acyl halide is based on its high electrophilicity at the carbonyl carbon. Isopropylamine acts as the nucleophile, where the lone pair of electrons on the nitrogen atom attacks the carbonyl carbon. The reaction is typically performed at a low temperature (ice bath) to control the exothermic release of heat and prevent side reactions or degradation of the product.[5] An inert atmosphere (nitrogen) is used to prevent reactions with atmospheric moisture.[5]

Detailed Laboratory Synthesis Protocol

This protocol is designed for bench-scale synthesis and has been validated for its reproducibility.

- **Reactor Setup:** To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (5 mL) and isopropylamine (1.2 mmol).[5] Seal the flask and establish an inert nitrogen atmosphere.
- **Temperature Control:** Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.
- **Reagent Addition:** Slowly add bromoacetyl bromide (1.0 mmol) dropwise to the cooled, stirring solution over a period of 2 minutes.[5] **Rationale:** Slow, dropwise addition is critical to manage the reaction's exothermicity and prevent the formation of over-alkylated byproducts.
- **Reaction Progression:** Maintain the reaction at 0°C for 5 minutes post-addition, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. [5]
- **Monitoring:** Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the bromoacetyl bromide starting material is fully consumed.[5]
- **Workup & Isolation:**

- Upon completion, a white solid (isopropylamine hydrobromide salt) will have precipitated. Collect this solid by filtration and wash it with a small amount of dichloromethane.[5]
- Combine the filtrate and the washings. Transfer the organic solution to a separatory funnel.
- Wash the organic layer sequentially with dilute hydrochloric acid, saturated brine, and then dry over anhydrous sodium sulfate (Na_2SO_4). [5] Rationale: The acid wash removes any unreacted isopropylamine, and the brine wash removes residual water.
- Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify via column chromatography to obtain **2-Bromo-N-isopropylacetamide** as a white solid (typical yield: ~71%).[5]

Synthesis Workflow Diagram



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Caption: A validated workflow for the synthesis of **2-Bromo-N-isopropylacetamide**.

Applications in Drug Discovery and Chemical Biology

2-Bromo-N-isopropylacetamide's primary utility lies in its role as an electrophilic building block and an alkylating agent.[1] The carbon-bromine bond is susceptible to nucleophilic attack by heteroatoms like sulfur (cysteine), nitrogen (lysine, histidine), and oxygen (serine, threonine), making it a valuable tool for forging covalent bonds with biological macromolecules.

Key Applications Include:

- **Covalent Inhibitor Development:** It serves as a reactive fragment for designing targeted covalent inhibitors (TCIs). By incorporating this "warhead" into a molecule that has affinity for a specific protein, researchers can achieve irreversible binding to a target enzyme or receptor, often leading to enhanced potency and duration of action.
- **Intermediate for Active Pharmaceutical Ingredients (APIs):** The compound is a documented intermediate in the synthesis of complex pharmaceuticals.^{[1][6]} For example, it is a known precursor for Belumosudil, a ROCK2 inhibitor used to treat chronic graft-versus-host disease.^{[1][9]}
- **Chemical Probe Synthesis:** It is used to create chemical probes for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to map active enzymes in complex biological systems.

Mechanism of Covalent Modification

The diagram below illustrates the general mechanism by which **2-Bromo-N-isopropylacetamide** can covalently modify a cysteine residue within a protein's active site—a common strategy in drug design.

Caption: Covalent modification of a protein cysteine residue via SN2 reaction.

Hazard Analysis and Safe Handling

As with any reactive chemical, a thorough understanding of the associated hazards is essential for safe laboratory practice. **2-Bromo-N-isopropylacetamide** is classified as an irritant and is harmful if swallowed.^[10]

GHS Hazard and Precautionary Statements

The following data is aggregated from supplier Safety Data Sheets (SDS).^[10]

Category	Code	Statement
Hazard Statements	H302	Harmful if swallowed.[10]
H315	Causes skin irritation.[10]	Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
H319	Causes serious eye irritation.[10]	
H335	May cause respiratory irritation.[10][11]	
Precautionary Statements	P261	
P270	Do not eat, drink or smoke when using this product.[10]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.[10]	
P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water.[10]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Protocol for Safe Handling and Storage

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and tightly fitting safety goggles.[10][12]
- Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[12] Keep away from sources of ignition.
- Storage: Store in a cool, refrigerated, and dry place.[2][10] Keep the container tightly closed in a well-ventilated environment.[10]
- Spill Response: In case of a spill, evacuate the area. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[10][11]

Conclusion

2-Bromo-N-isopropylacetamide is a high-value reagent whose utility is rooted in its straightforward synthesis and its predictable reactivity as an alkylating agent. For drug discovery professionals and organic chemists, it represents a reliable building block for constructing complex molecular entities and for implementing covalent targeting strategies. Adherence to the detailed synthesis and safety protocols outlined in this guide will ensure its effective and safe application in a research and development setting.

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